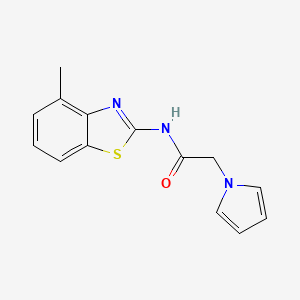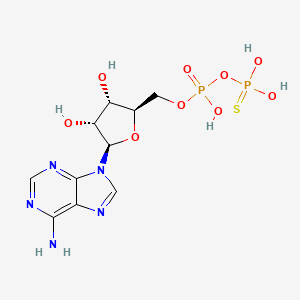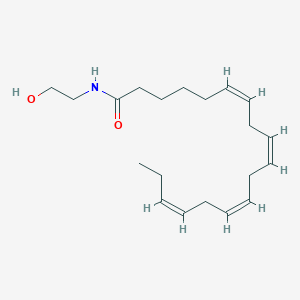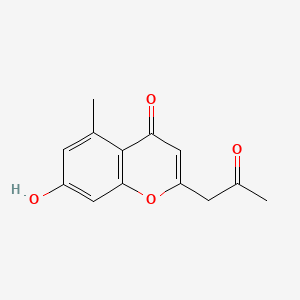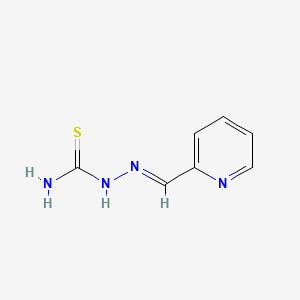
2-吡啶甲醛硫脲肼
描述
2-Pyridinecarboxaldehyde thiosemicarbazone (2-PCAT) is an organic compound used in scientific research, particularly in the field of biochemistry. It is a derivative of thiosemicarbazone, which is a type of ligand used to bind with metals to form complexes. 2-PCAT has been used in a variety of studies, including those related to enzyme inhibition, metal ion binding, and redox reactions.
科学研究应用
抗肿瘤活性
2-吡啶甲醛硫脲肼及其衍生物显示出显著的抗肿瘤活性。Liu、Lin和Sartorelli(1992年)合成了各种取代吡啶-2-甲醛硫脲肼,证明在患有L1210白血病的小鼠中表现出显著的抗肿瘤活性。其中,3-氨基吡啶-2-甲醛硫脲肼和3-氨基-4-甲基吡啶-2-甲醛硫脲肼特别有效,展示了治疗小鼠时显著的存活率(Liu, Lin, & Sartorelli, 1992)。
铁(III)络合物形成
Raina和Srivastava(1982年)制备了2-吡啶甲醛硫脲肼与各种阴离子的铁(III)络合物。通过元素分析、磁性测量、红外光谱和电子顺磁共振光谱对这些络合物进行了表征,从而揭示了这些化合物的结构和键合特性(Raina & Srivastava, 1982)。
有机锡氯化物络合
Bamgboye和Bamgboye(1988年)研究了有机锡氯化物与2-吡啶甲醛硫脲肼之间的络合形成。研究揭示了1:1加合物的形成,固态构型使用Mossbauer和远红外光谱进行了研究(Bamgboye & Bamgboye, 1988年)。
缓蚀作用
Khaled(2010年)探讨了2-吡啶甲醛硫脲肼在镍表面的吸附和缓蚀行为。该研究采用了电化学方法和计算分析,证明了该化合物作为缓蚀剂的效果(Khaled, 2010)。
增强的抗增殖活性
Qi等人(2017年)合成了与2-吡啶甲醛硫脲肼形成Ga(III)络合物,显示出增强的抗增殖活性。这些络合物有效地促进了凋亡并抑制了癌细胞的细胞周期转变(Qi et al., 2017)。
抗病毒活性
Thompson、Minton、Officer和Hitchings(1953年)证明了硫脲肼,包括具有吡啶结构的硫脲肼,对小鼠天花病毒具有抗病毒能力。这些发现突显了这些化合物在抗病毒疗法中的潜力(Thompson et al., 1953)。
钴(III)络合物形成
Bamgboye和Bamgboye(1985年)制备了2-吡啶甲醛硫脲肼的钴(III)络合物,并通过各种分析技术对其进行了表征。这些络合物提供了关于钴(III)与这类配体的配位化学的见解(Bamgboye & Bamgboye, 1985)。
结构研究
Ralzada和Srivastava(1992年)对由2-吡啶甲醛衍生的硫脲肼与有机锡(IV)络合物进行了结构研究。这些络合物展示了具有生物活性构型,暗示了在药物化学中的潜在应用(Ralzada & Srivastava, 1992)。
作为缓蚀剂的实验和理论评估
Xu等人(2014年)对2-吡啶甲醛硫脲肼化合物作为轻钢在盐酸溶液中的缓蚀剂进行了详细的实验和理论评估。该研究突出了该化合物的有效性以及抑制机制(Xu et al., 2014)。
作用机制
Target of Action
The primary targets of 2-Pyridinecarboxaldehyde Thiosemicarbazone are DNA, anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II . These targets play crucial roles in cell proliferation, apoptosis, and DNA replication, making them effective targets for anticancer agents.
Mode of Action
2-Pyridinecarboxaldehyde Thiosemicarbazone interacts with its targets in several ways. It acts against DNA, inducing apoptosis, and inhibits the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II . This multi-target interaction results in the arrest of the cell cycle at the S phase, induction of apoptosis, lethal autophagy, and suppression of angiogenesis .
Biochemical Pathways
The compound affects multiple biochemical pathways. By acting against DNA and inhibiting topoisomerase II, it interferes with DNA replication and transcription . The inhibition of anti-apoptotic Bcl-xL protein and metalloproteinase MMP2 disrupts cell survival and migration pathways . The induction of apoptosis and lethal autophagy leads to programmed cell death .
Pharmacokinetics
The compound has been shown to exert an effective inhibitory effect on tumor growth and produce few side effects in vivo , suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in significant antitumor and antiangiogenic activities . It effectively inhibits tumor growth and suppresses angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .
安全和危害
未来方向
Future research could focus on developing the next-generation metal agents for efficiently inhibiting tumor growth by synthesizing new complexes derived from 2-pyridinecarboxaldehyde thiosemicarbazone . Another direction could be to investigate the structure-activity relationships of these complexes .
生化分析
Biochemical Properties
2-Pyridinecarboxaldehyde thiosemicarbazone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it forms complexes with metals such as zinc and copper, enhancing its biological activity. For instance, the zinc complex of 2-Pyridinecarboxaldehyde thiosemicarbazone has shown remarkable antitumor and antiangiogenic activities . The compound also interacts with ribonucleoside diphosphate reductase, inhibiting its activity and thereby affecting DNA synthesis . Additionally, it binds to the nitrogen bases of nucleic acids, disrupting replication processes .
Cellular Effects
2-Pyridinecarboxaldehyde thiosemicarbazone exerts significant effects on various cell types and cellular processes. It induces apoptosis in tumor cells by activating caspases and regulating BAX/Bcl-2 mechanisms . The compound also causes cell cycle arrest at the S phase, leading to the inhibition of cell proliferation . Furthermore, it influences cell signaling pathways by generating reactive oxygen species (ROS), which contribute to cellular DNA fragmentation and mitochondrial membrane depolarization . These effects collectively result in the suppression of tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of 2-Pyridinecarboxaldehyde thiosemicarbazone involves multiple pathways. It binds to DNA, inducing oxidative damage and creating lesions in the DNA strand . The compound also inhibits the activity of anti-apoptotic proteins such as Bcl-xL and metalloproteinases like MMP2 . Additionally, it induces endoplasmic reticulum (ER) stress by upregulating GRP78, leading to calcium release and further contributing to apoptosis . The copper complex of 2-Pyridinecarboxaldehyde thiosemicarbazone enhances these effects by increasing ROS generation and sensitizing calcium release from the ER .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridinecarboxaldehyde thiosemicarbazone change over time. The compound exhibits stability under various conditions, but its biological activity may degrade over extended periods . Long-term studies have shown that 2-Pyridinecarboxaldehyde thiosemicarbazone maintains its antitumor activity with minimal side effects in vivo .
Dosage Effects in Animal Models
The effects of 2-Pyridinecarboxaldehyde thiosemicarbazone vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome . It is crucial to determine the optimal dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-Pyridinecarboxaldehyde thiosemicarbazone is involved in several metabolic pathways. It interacts with enzymes such as ribonucleoside diphosphate reductase, affecting nucleotide metabolism . The compound also influences metabolic flux by altering the levels of various metabolites . Additionally, it is metabolized by liver enzymes, leading to the formation of active and inactive metabolites . Understanding these metabolic pathways is essential for optimizing the therapeutic use of 2-Pyridinecarboxaldehyde thiosemicarbazone.
Transport and Distribution
Within cells and tissues, 2-Pyridinecarboxaldehyde thiosemicarbazone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of 2-Pyridinecarboxaldehyde thiosemicarbazone plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It localizes to the nucleus, where it interacts with DNA and other nuclear proteins . Additionally, it accumulates in the mitochondria, contributing to mitochondrial dysfunction and apoptosis . Understanding its subcellular localization is essential for elucidating its mechanism of action.
属性
IUPAC Name |
[(E)-pyridin-2-ylmethylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBCCUBTQFNGFA-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61043-10-5, 3608-75-1 | |
| Record name | Hydrazinecarbothioamide, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | WLN: T6NJ B1UNMYZUS | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Formylpyridine thiosemicarbazone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUV6BG5RZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



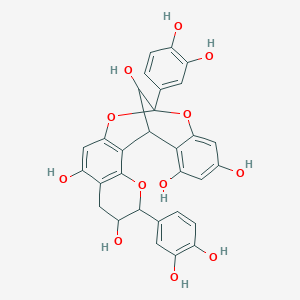

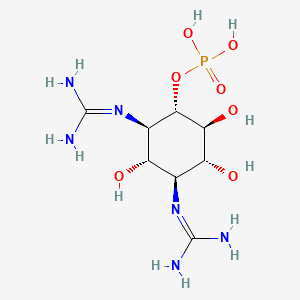

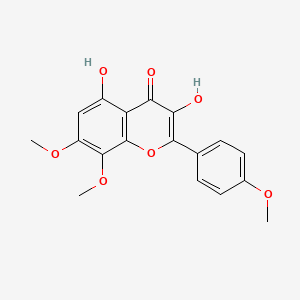

![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)
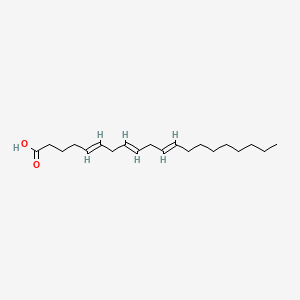
![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)
